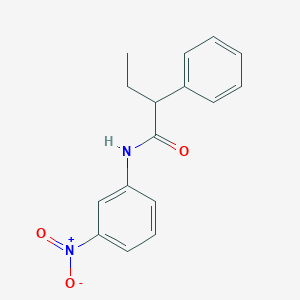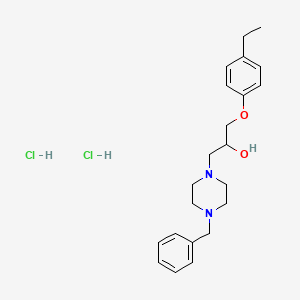![molecular formula C18H20N2O B5134718 11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one CAS No. 109667-42-7](/img/structure/B5134718.png)
11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Descripción general
Descripción
“11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one” is a chemical compound with the molecular formula C18H20N2O . It’s a complex organic molecule that belongs to the class of organic compounds known as diazatricyclo compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex due to its tricyclic nature . The molecule consists of three fused rings with nitrogen atoms incorporated into the ring structure .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Structurally Similar Compounds : This compound and its derivatives have been a subject of research in the synthesis of structurally similar compounds. For instance, the synthesis of (+)‐(1R,2S,9S)‐11‐Methyl‐7,11‐Diazatricyclo[7.3.1.02,7]Tridecane, a (+)‐Sparteine surrogate, was explored, highlighting its potential as a substitute in asymmetric synthesis (Dixon, McGrath, & O’Brien, 2006).
Investigations into Conformational Behavior : Research on substituent and solvent-dependent conformations of saturated diazatricyclic compounds, including 11-methyl-7,11-diazatricyclo[7.3.1.0 2,7]tridecan-13-one, has been conducted. This work focuses on the stereochemistry and isomerism of these compounds (Balázs, Nemes, Scheiber, & Tóth, 1999).
Potential in Asymmetric Synthesis
Use in Enantioselective Synthesis : The compound has been investigated for its role in enantioselective total synthesis, such as in the preparation of tricyclic 9-oxabispidine (Breuning & Steiner, 2008).
Evaluation in Lithiation-Substitution Processes : Studies include its evaluation in the enantioselective lithiation-substitution of N-(tert-butoxycarbonyl)pyrrolidine, demonstrating its utility in specific synthetic processes (Hermet et al., 2003).
Chemical Analysis and Characterization
X-Ray Crystallography Studies : X-ray crystallography has been used to analyze intermediates and derivatives of this compound, providing valuable insights into their molecular structures (Soldatenkov et al., 1996).
- NMR have been utilized to characterize the structures of related compounds, such as in the synthesis of oxygen-bridged monastrol analogs (Cheng, Wang, Tan, Chen, & Shuai, 2012).
Catalysis and Reaction Mechanism Studies
Investigation in Nickel (0) Complexes : The compound and its variants have been studied in the context of nickel (0) complexes, providing insights into their potential use in organometallic chemistry (Brun et al., 2013).
Analysis of Rearrangement Reactions : Research has been conducted on the mechanism of rearrangement reactions in related tricyclic compounds, enhancing understanding of their chemical behavior (Adam, Lucchi, & Doerr, 1989).
Applications in Heterocyclic Chemistry
Formation of Oxygen-Bridged Heterocycles : The compound has been used in the formation of oxygen-bridged heterocycles, demonstrating its applicability in heterocyclic chemistry (Svetlik, Tureček, & Hanuš, 1988).
Synthesis of Bioisosteric Analogues : It has also been explored in the synthesis of precursors for bioisosteric colchicine analogues, showcasing its relevance in medicinal chemistry (Shishov et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
11-benzyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18-8-4-7-17-16-9-15(12-20(17)18)11-19(13-16)10-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPJEOSIUJHZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126516 | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109667-42-7 | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109667-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5134637.png)
![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5134643.png)

![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5134649.png)

![N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide](/img/structure/B5134668.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5134676.png)
![7-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5134684.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5134690.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5134696.png)

amine](/img/structure/B5134711.png)
![2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5134725.png)
![4-(2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5134735.png)
